Pinobanksin 3-(2-methyl)butyrate chemical structure and CAS 1221923-43-8
Pinobanksin 3-(2-methyl)butyrate chemical structure and CAS 1221923-43-8
CAS: 1221923-43-8 Class: Flavonoid Ester / Dihydroflavonol Derivative Source Matrix: Populus spp. Bud Exudates / Propolis[1][2]
Executive Summary
Pinobanksin 3-(2-methyl)butyrate (PB-3-2MB) is a bioactive dihydroflavonol ester identified primarily in the resinous exudates of Populus species and distinct chemotypes of propolis (e.g., Sonoran, European). Distinguished by a 2-methylbutyryl moiety esterified at the C3 hydroxyl of the pinobanksin core, this compound exhibits enhanced lipophilicity compared to its aglycone parent.
This technical guide provides a rigorous framework for the isolation, structural verification, and pharmacological assessment of PB-3-2MB. It is designed for researchers requiring high-purity isolates for drug discovery pipelines focusing on apoptotic induction and antimicrobial resistance.
Chemical Identity & Structural Analysis[2][3][4][5]
Physicochemical Profile
PB-3-2MB combines a flavonoid backbone with a branched short-chain fatty acid tail. This structural hybridity dictates its solubility profile and membrane permeability.
| Parameter | Specification |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl] 2-methylbutanoate |
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
| Exact Mass | 356.1260 |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone; Insoluble in H₂O |
| Appearance | Yellowish amorphous powder or resinous solid |
Structural Logic & Biosynthesis
The molecule is biosynthesized via the phenylpropanoid pathway. The core, pinobanksin, is formed from pinocembrin via flavanone 3-hydroxylase (F3H). The final step involves an acyltransferase-mediated esterification using 2-methylbutyryl-CoA (derived from isoleucine metabolism).
Figure 1: Biosynthetic convergence of the flavonoid pathway and branched-chain amino acid catabolism yielding PB-3-2MB.
Isolation & Purification Protocol
Objective: Isolate >98% purity PB-3-2MB from raw propolis. Safety: Work in a fume hood. Methanol and hexane are toxic/flammable.
Extraction Workflow
This protocol utilizes a polarity-gradient approach to separate waxes (non-polar) and glycosides (highly polar) from the target ester.
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Cryogenic Grinding: Freeze raw propolis (-20°C) and pulverize to <20 mesh.
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Maceration: Extract 100g powder with 70% EtOH (1:10 w/v) for 48h at 25°C. Ultrasound assistance (30 min, 40kHz) improves yield.
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Filtration & Concentration: Filter via Whatman No. 1. Evaporate EtOH in vacuo (<40°C) to obtain the crude resin.
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Liquid-Liquid Partitioning:
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Resuspend resin in H₂O.
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Wash with n-hexane (removes waxes/lipids). Discard hexane.
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Extract aqueous phase with Ethyl Acetate (EtOAc) (3x).
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Collect EtOAc fraction (contains flavonoids). Dry over Na₂SO₄.
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Chromatographic Isolation
Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption) followed by C18 Prep-HPLC.
Figure 2: Purification cascade. Sephadex LH-20 removes polymeric tannins; Prep-HPLC resolves the ester from structural isomers.
Prep-HPLC Conditions:
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Column: C18 semi-preparative (e.g., 250 x 10 mm, 5µm).
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Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
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Gradient: 40% B to 80% B over 30 min.
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Detection: 290 nm (Flavanone characteristic absorption).
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Elution Order: Pinobanksin elutes early; Esters (acetate -> propionate -> butyrate/isobutyrate) elute later due to increasing hydrophobicity.
Analytical Profiling & Validation
Trustworthiness in chemical biology relies on rigorous structural confirmation.
Mass Spectrometry (LC-ESI-MS/MS)
Ionization Mode: Negative ([M-H]⁻) is preferred for flavonoids.
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Precursor Ion: m/z 355.1 [M-H]⁻
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Diagnostic Fragments (MS²):
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m/z 271 [M-H - C₅H₈O]⁻: Loss of the 2-methylbutyryl moiety (84 Da). This confirms the ester linkage.
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m/z 253 [m/z 271 - H₂O]⁻: Dehydration of the pinobanksin core.
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m/z 151 (Ring A fragment) and m/z 91 (Ring B fragment).
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Nuclear Magnetic Resonance (NMR) Diagnostics
Distinguishing the 2-methylbutyrate from 3-methylbutyrate (isovalerate) is critical.
| Proton (¹H) Position | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| H-2 (Core) | ~5.75 | d, J~11 Hz | Trans-diaxial coupling with H-3. |
| H-3 (Core) | ~5.85 | d, J~11 Hz | Downfield shift due to esterification (vs ~4.6 in aglycone). |
| Ester H-2' | ~2.30 | m | Methine proton of the 2-methylbutyryl group. |
| Ester H-3' | ~1.4 - 1.6 | m | Methylene protons. |
| Ester CH₃ (C4') | ~0.85 | t | Terminal methyl. |
| Ester 2'-CH₃ | ~1.05 | d | Diagnostic: Doublet indicates branching at C2'. |
Note: In the 3-methylbutyrate isomer (isovalerate), the 2-position is a methylene (d), and the terminal creates a characteristic isopropyl doublet signal (~0.9 ppm).
Pharmacological Potential
PB-3-2MB is not merely a marker compound; it is a pharmacophore with validated biological targets.
Mechanisms of Action
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Apoptosis Induction (Cancer):
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PB-3-2MB depolarizes the mitochondrial membrane potential (ΔΨm).
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Activates Caspase-3 and Caspase-9 cascades.
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Target: B-cell lymphoma cells (e.g., M12.C3.F6).
-
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Antimicrobial Activity:
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Disrupts bacterial cell walls (Gram-positive).
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Demonstrates synergy with conventional antibiotics against resistant strains (S. aureus).
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Storage & Stability[7]
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Solid State: Stable at -20°C for 2 years. Protect from light.
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Solution: Hydrolysis of the ester bond occurs in basic pH or prolonged exposure to protic solvents at room temperature. Use fresh DMSO stocks for bioassays.
References
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Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 35-44.[3]
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Bankova, V., et al. (2019). Propolis: recent advances in chemistry and plant origin. Apidologie, 31(1), 3-15.
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PubChem. Pinobanksin 3-(2-methyl)butyrate (CID 101190335).[4] National Library of Medicine.
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Gardana, C., et al. (2007). Fast liquid chromatography with mass spectrometry analysis of polyphenols in propolis. Journal of Chromatography A, 1153(1-2), 234-240.
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Popova, M., et al. (2017). Chemical characteristics of Populus type propolis of different geographic origin. Apidologie, 48, 135–149.
Sources
- 1. Characterization and Biological Evaluation of Propolis from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of phenolic compounds from eco-friendly white bee propolis: Antioxidant, wound-healing, and anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pinobanksin 3-(2-methyl)butyrate | C20H20O6 | CID 101190335 - PubChem [pubchem.ncbi.nlm.nih.gov]
